molecular formula C18H20N4O2 B7740708 2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one

2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one

Cat. No.: B7740708
M. Wt: 324.4 g/mol
InChI Key: RFTUIWURNDGIQJ-UHFFFAOYSA-N
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Description

2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: Starting from a cyclohexanone derivative, the pyrrole ring can be constructed through a series of condensation reactions.

    Introduction of the quinazolinone moiety: This can be achieved by reacting the pyrrole intermediate with appropriate reagents to form the quinazolinone structure.

    Amination: The final step involves introducing the amino group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or cyclohexyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially at the amino group or the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Pyrrole derivatives: Compounds with variations in the pyrrole ring or additional functional groups.

Uniqueness

The uniqueness of 2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(5-amino-1-cyclohexyl-3-oxo-2H-pyrrol-4-yl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-16-15(14(23)10-22(16)11-6-2-1-3-7-11)17-20-13-9-5-4-8-12(13)18(24)21-17/h4-5,8-9,11H,1-3,6-7,10,19H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUIWURNDGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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